Mass Spectrometric Differentiation: +19 Da Mass Shift Enables Baseline Resolution from Endogenous Sapienic Acid
Sapienic acid-d19 incorporates nineteen deuterium atoms at positions 8 through 16 of the hexadecenoic acid backbone, producing a molecular weight of 273.53 g/mol compared to 254.41 g/mol for unlabeled sapienic acid—a consistent +19 Da mass shift . This mass differential exceeds the +3 to +9 Da shifts typical of partially deuterated fatty acid internal standards (e.g., palmitoleic acid-d9) and provides unambiguous separation from the endogenous M0 isotopologue in MS1 spectra without interference from natural 13C isotopomers [1].
| Evidence Dimension | Molecular weight differential from unlabeled analyte |
|---|---|
| Target Compound Data | +19 Da mass shift (273.53 g/mol) |
| Comparator Or Baseline | Unlabeled sapienic acid: 254.41 g/mol; typical partially deuterated fatty acid IS: +3 to +9 Da |
| Quantified Difference | +19 Da vs. +3–9 Da (2- to 6-fold greater mass separation) |
| Conditions | MS1 full scan; electrospray ionization or electron ionization modes |
Why This Matters
A +19 Da mass shift ensures the internal standard signal does not overlap with the M+2 or M+4 natural abundance isotopologues of endogenous sapienic acid, eliminating a known source of systematic quantification bias in lipidomic analysis.
- [1] Tokuoka SM, et al. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Rapid Commun Mass Spectrom. 2020;34(13):e8814. View Source
